2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Sulfanyl Group:
Cyclopropylation: The cyclopropyl group is introduced using a cyclopropanation reaction, often involving diazo compounds.
Formation of the Nicotinonitrile Core: The final step involves the formation of the nicotinonitrile core through a condensation reaction with appropriate nitrile precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- **2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-methylphenyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
Compared to similar compounds, 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-12-5-3-11(4-6-12)16(25)9-26-17-13(8-23)14(18(20,21)22)7-15(24-17)10-1-2-10/h3-7,10H,1-2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKHUDWVDLYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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